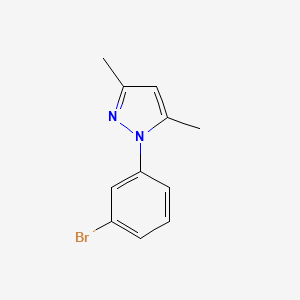

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-8-6-9(2)14(13-8)11-5-3-4-10(12)7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIAAVHCRHKNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629308 | |

| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294877-29-5 | |

| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a substituted pyrazole of significant interest in medicinal chemistry and materials science. This document details the underlying chemical principles, a representative experimental protocol, and relevant quantitative data.

Introduction

Substituted pyrazoles are a cornerstone of heterocyclic chemistry, with a wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The this compound scaffold, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The presence of the bromo-substituent on the phenyl ring offers a reactive handle for further functionalization through various cross-coupling reactions. The synthesis of this class of compounds is most commonly achieved through the Knorr pyrazole synthesis, a robust and high-yielding reaction.

Core Synthesis Pathway: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and widely utilized method for the preparation of pyrazoles. It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] In the case of this compound, the reaction proceeds between (3-bromophenyl)hydrazine and acetylacetone (2,4-pentanedione).

The reaction is typically catalyzed by an acid and involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[2] The use of an unsymmetrical dicarbonyl compound with a substituted hydrazine can potentially lead to two regioisomeric products. However, in the case of acetylacetone, a symmetrical dicarbonyl, only one product is formed.

Reaction Signaling Pathway

Caption: Knorr Pyrazole Synthesis Pathway.

Quantitative Data Summary

| Phenylhydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Phenylhydrazine | Acetylacetone | Glacial Acetic Acid | 4-5 | Reflux | 71 | |

| 4-Bromophenylhydrazine | Acetylacetone | Ethanol | 6 | Reflux | Not Specified | [3] |

| Phenylhydrazine | Ethyl Acetoacetate | Nano-ZnO | 0.5 | 80 | 95 | [4] |

| Phenylhydrazine | Ethyl Benzoylacetate | Acetic Acid/1-Propanol | 1 | 100 | High | [1] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on established Knorr pyrazole synthesis procedures.[3][5]

Materials:

-

(3-Bromophenyl)hydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid or Ethanol

-

Sodium Bicarbonate solution (saturated)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-bromophenyl)hydrazine hydrochloride (1.0 eq).

-

Solvent and Reactant Addition: Add a suitable solvent such as ethanol or glacial acetic acid. To this suspension, add acetylacetone (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If an acidic solvent was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow

Caption: General Experimental Workflow.

Conclusion

The synthesis of this compound via the Knorr pyrazole synthesis is a reliable and efficient method. This guide provides the fundamental knowledge, a detailed experimental protocol, and a visual representation of the workflow to aid researchers in the successful synthesis and further exploration of this valuable chemical entity. The straightforward nature of the reaction and the potential for high yields make it an attractive route for both academic and industrial applications.

References

Navigating the Landscape of 1-Aryl-3,5-dimethyl-1H-pyrazoles: A Technical Guide for Researchers

Introduction:

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3] This technical guide focuses on 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole (CAS Number: 294877-29-5), a member of the 1-aryl-3,5-dimethyl-1H-pyrazole family. While specific in-depth research on this particular molecule is limited in publicly available literature, this document provides a comprehensive overview based on the established chemistry and pharmacology of this compound class. We will explore its physicochemical properties, a probable synthetic route, and its potential, yet to be confirmed, biological significance, offering a valuable resource for researchers and drug development professionals.

Physicochemical and Structural Data

A clear understanding of the physicochemical properties of this compound is fundamental for any research endeavor. The following table summarizes its key identifiers and computed properties.

| Property | Value |

| CAS Number | 294877-29-5 |

| Molecular Formula | C₁₁H₁₁BrN₂ |

| Molecular Weight | 251.12 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC(=NOC1=C)C2=CC=CC(=C2)Br |

| InChI Key | KPIAAVHCRHKNRT-UHFFFAOYSA-N |

Synthesis Methodology: A Probable Route

The synthesis of 1-aryl-3,5-dimethyl-1H-pyrazoles is a well-established process in organic chemistry. A common and efficient method involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. For this compound, the likely synthetic pathway involves the reaction of 3-bromophenylhydrazine with acetylacetone (2,4-pentanedione).

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromophenylhydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate

-

Distilled Water

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

Preparation of 3-Bromophenylhydrazine: If starting from the hydrochloride salt, neutralize an aqueous solution of 3-bromophenylhydrazine hydrochloride with a saturated solution of sodium bicarbonate until the solution is basic. The free hydrazine can then be extracted with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Condensation Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromophenylhydrazine (1 equivalent) in glacial acetic acid or ethanol.

-

Addition of Dicarbonyl: To the stirred solution, add acetylacetone (1.1 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. If a precipitate forms, it can be collected by filtration. If no precipitate forms, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities: A Landscape of Possibilities

Potential Therapeutic Areas:

-

Anti-inflammatory: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[4]

-

Anticancer: The pyrazole nucleus is a common scaffold in the design of anticancer agents, targeting various kinases and signaling pathways involved in cell proliferation and survival.[2]

-

Antimicrobial: Substituted pyrazoles have been reported to possess antibacterial and antifungal activities.[5]

-

Neuroprotective: Some pyrazole derivatives have shown potential in protecting neuronal cells from damage, suggesting applications in neurodegenerative diseases.[3]

The bromophenyl substitution may enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Hypothetical Signaling Pathway Modulation

Given the prevalence of anti-inflammatory and anticancer activities within the pyrazole class, a hypothetical mechanism of action could involve the modulation of key signaling pathways such as the NF-κB or MAPK pathways, which are central to inflammation and cancer.

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by the target compound.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant pyrazole family. This guide provides a foundational understanding of its chemical nature, a reliable synthetic approach, and a rational basis for investigating its potential biological activities.

Future research should focus on the actual synthesis and in-depth biological evaluation of this compound. Screening against a panel of kinases, inflammatory targets, and microbial strains would be a logical next step to uncover its therapeutic potential. The detailed methodologies and structured data presented herein are intended to serve as a catalyst for such investigations, paving the way for new discoveries in the field of medicinal chemistry.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectral and Methodological Profile of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) and synthetic methodology for the compound 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole. Due to the limited availability of complete, publicly accessible spectral data for this specific isomer, this document also includes comparative data from the closely related 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole to provide a valuable reference for researchers.

Spectral Data

The following tables summarize the available and expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data

| Proton | Expected Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | Multiplicity |

| CH3 (pyrazole, C3) | ~2.3 | 2.26 | s |

| CH3 (pyrazole, C5) | ~2.3 | 2.28 | s |

| CH (pyrazole, C4) | ~6.0 | 5.91 | s |

| Aromatic-H | 7.2 - 7.8 | 7.36 (d, J=9.0 Hz), 7.52 (d, J=8.3 Hz) | m |

Table 2: 13C NMR Spectral Data

| Carbon | Expected Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole |

| CH3 (pyrazole, C3) | ~12 | 12.2 |

| CH3 (pyrazole, C5) | ~13 | 13.2 |

| CH (pyrazole, C4) | ~108 | 107.8 |

| Aromatic C-Br | ~122 | 125.4 |

| Aromatic C | ~125-133 | 128.5, 132.4 |

| Aromatic C-N | ~138 | 137.3 |

| C3 (pyrazole) | ~140 | 138.4 |

| C5 (pyrazole) | ~149 | 148.4 |

Infrared (IR) Spectroscopy

An FT-IR spectrum for 1-(3-Bromophenyl)-3,5-dimethylpyrazole is available through SpectraBase, though full access may require a subscription[1]. The characteristic absorption bands are expected in the following regions:

Table 3: IR Spectral Data

| Functional Group | Expected Wavenumber (cm-1) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=N stretch (pyrazole) | 1600 - 1550 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-N stretch | 1350 - 1250 |

| C-Br stretch | 700 - 500 |

Mass Spectrometry (MS)

While a specific mass spectrum for this compound was not found, the expected molecular ion peaks based on its chemical formula (C11H11BrN2) are presented below. The presence of bromine would result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

Table 4: MS Spectral Data

| Ion | Expected m/z | Notes |

| [M]+ | 250.01 | Corresponding to 79Br isotope |

| [M+2]+ | 252.01 | Corresponding to 81Br isotope, with approximately equal abundance to the M+ peak |

Experimental Protocols

The synthesis of 1-aryl-3,5-dimethylpyrazoles is typically achieved through the condensation of a substituted phenylhydrazine with acetylacetone (2,4-pentanedione).

Synthesis of this compound

Materials:

-

3-Bromophenylhydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or Glacial Acetic Acid

-

Sodium Acetate (if starting with hydrochloride salt)

-

Sodium Bicarbonate solution

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in a minimal amount of water, followed by the addition of ethanol. Alternatively, dissolve 3-bromophenylhydrazine in glacial acetic acid.

-

Addition of Acetylacetone: To the stirred solution, add acetylacetone (1 equivalent) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectral Analysis Protocols

-

NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets for solid samples or as a thin film on NaCl plates for oils.

-

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 1-aryl-3,5-dimethylpyrazoles.

References

The Biological Frontier of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide delves into the biological landscape of a specific subclass: 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole derivatives. While comprehensive research on a broad range of these specific derivatives is emerging, this document consolidates the available data, details relevant experimental protocols, and explores potential therapeutic avenues, providing a foundational resource for researchers in drug discovery and development.

Synthesis and Characterization

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. The core structure of this compound can be synthesized through the condensation of a β-diketone with a substituted hydrazine.

A notable derivative, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, has been synthesized and characterized. Its structure was confirmed by single-crystal X-ray diffraction, and its electronic properties have been studied using Density Functional Theory (DFT) methods.[1]

General Synthesis Workflow

The synthesis of pyrazole derivatives often follows a standardized workflow, which can be adapted for the specific synthesis of this compound and its analogues.

Biological Activities

Research into the biological activities of this compound derivatives is an active area. The presence of the bromophenyl moiety is often associated with enhanced biological effects in various heterocyclic compounds.

Antimicrobial Activity

A synthesized derivative, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, has been screened for its in vitro antifungal and antibacterial properties.[1]

Table 1: Antimicrobial Activity of a this compound Derivative

| Compound | Fungal Strain | Inhibition (%) | Bacterial Strains | Activity |

| (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one | Fusarium oxysporum f. sp. albedinis | 46 | Escherichia coli, Bacillus subtilis, Micrococcus luteus | No significant effect |

These findings suggest that this particular derivative possesses moderate antifungal activity but is inactive against the tested bacterial strains.[1] The structure-activity relationship (SAR) of pyrazole derivatives often indicates that the nature and position of substituents on the phenyl ring significantly influence antimicrobial potency.

Anticancer and Anti-inflammatory Potential (Hypothesized)

While specific data for the anticancer and anti-inflammatory activities of this compound derivatives are not yet extensively reported, the broader class of pyrazole derivatives is well-known for these properties. The bromophenyl substitution, in particular, has been linked to potent anticancer activity in other pyrazole series.[2] It is hypothesized that derivatives of this compound could also exhibit significant anticancer and anti-inflammatory effects. Further research is warranted to explore these potential activities.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole derivatives, which can be adapted for the study of this compound and its analogues.

Synthesis of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one[1]

Materials:

-

1-acetyl-1,5-dimethyl-1H-pyrazole

-

3-bromoacetophenone

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of 1-acetyl-1,5-dimethyl-1H-pyrazole in anhydrous THF, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 3-bromoacetophenone in anhydrous THF dropwise.

-

Continue stirring the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Antifungal Activity Assay[1]

Materials:

-

Synthesized compound

-

Fungal strain (Fusarium oxysporum f. sp. albedinis)

-

Potato Dextrose Agar (PDA) medium

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare PDA medium and sterilize by autoclaving.

-

Dissolve the synthesized compound in DMSO to a desired stock concentration.

-

Incorporate the compound into the molten PDA medium at various concentrations.

-

Pour the medium into sterile Petri dishes and allow it to solidify.

-

Inoculate the center of each agar plate with a mycelial disc of the test fungus.

-

Incubate the plates at an appropriate temperature for several days.

-

Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control plate (containing only DMSO).

In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

Materials:

-

Synthesized compound

-

Bacterial strains (Escherichia coli, Bacillus subtilis, Micrococcus luteus)

-

Mueller-Hinton Agar (MHA) medium

-

Sterile cork borer

-

DMSO

Procedure:

-

Prepare and sterilize MHA medium.

-

Prepare a standardized inoculum of each bacterial strain.

-

Pour the molten MHA into sterile Petri dishes and allow it to solidify.

-

Spread the bacterial inoculum evenly over the surface of the agar plates.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume of the dissolved compound (in DMSO) into each well.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well.

Signaling Pathways and Mechanisms of Action (Hypothetical)

While the precise mechanisms of action for this compound derivatives are yet to be elucidated, insights can be drawn from the known activities of other pyrazole-based compounds. Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Future Directions

The field of this compound derivatives is ripe for further exploration. Key future research directions include:

-

Synthesis of a diverse library of analogues: Systematic modification of the pyrazole core and the bromophenyl ring will be crucial for establishing comprehensive structure-activity relationships.

-

Broad-spectrum biological screening: Evaluation against a wide range of cancer cell lines, microbial strains, and inflammatory models is necessary to identify lead compounds.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways will be essential for rational drug design and optimization.

-

In vivo efficacy and toxicity studies: Promising in vitro candidates should be advanced to preclinical animal models to assess their therapeutic potential and safety profiles.

This technical guide provides a snapshot of the current knowledge on the biological activity of this compound derivatives. While the available data is limited, the foundational understanding of pyrazole chemistry and biology suggests that this class of compounds holds significant promise for the development of novel therapeutic agents. Continued research in this area is highly encouraged.

References

Unraveling the Biological Activity of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a synthetic compound belonging to the diverse and pharmacologically significant pyrazole class of heterocyclic compounds. While the specific mechanism of action for this particular molecule remains largely uncharacterized in publicly available research, preliminary studies on closely related analogs suggest potential antifungal properties. This technical guide synthesizes the current, albeit limited, understanding of this compound and its derivatives, drawing from existing literature on their synthesis and general biological activities. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this and similar pyrazole-based compounds. A comprehensive investigation into its molecular targets and signaling pathways is warranted to fully elucidate its mechanism of action.

Introduction

Pyrazole derivatives are a well-established class of five-membered heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules.[1][2][3][4][5][6][7] The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, contributing to its ability to interact with a wide range of biological targets.[2] This has led to the development of pyrazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[1][3][6] The specific compound, this compound, has been synthesized, but detailed studies on its mechanism of action are not yet available in the scientific literature. This guide will focus on a closely related analog to provide insights into its potential biological activities and the experimental approaches used in its initial characterization.

Synthesis and Characterization

A structurally similar compound, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, has been synthesized and characterized.[8][9][10] The synthesis involves a one-pot in situ condensation method.

Experimental Protocol: Synthesis of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one[9]

-

A solution of pyrazolic carboxylate is added to a suspension of sodium in toluene.

-

1-(3-bromophenyl)ethanone is then added to the mixture at 0 °C.

-

The reaction mixture is stirred at room temperature for two days.

-

The resulting precipitate is treated and neutralized.

-

The organic layer is extracted, concentrated, and dried.

-

The final product is purified by silica gel column chromatography.

The structure of the synthesized compound was confirmed using single-crystal X-ray diffraction.[8][9][10]

Biological Activity

The synthesized analog, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, has been screened for its in vitro biological activity.

Antifungal Activity

The compound exhibited moderate antifungal activity against the fungal strain Fusarium oxysporum f. sp. albedinis FAO.[8][9][10]

| Fungal Strain | Compound | Inhibition Percentage (%) |

| Fusarium oxysporum f. sp. albedinis FAO | (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one | 46 |

Antibacterial Activity

The compound was tested against three bacterial strains: Escherichia coli, Bacillus subtilis, and Micrococcus luteus. No significant antibacterial effect was observed against these organisms.[8][9][10]

Potential Mechanisms of Action of Pyrazole Derivatives (General)

While the specific mechanism for this compound is unknown, the broader class of pyrazole derivatives exerts its biological effects through various mechanisms, including:

-

Enzyme Inhibition: Many pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib, act by inhibiting specific enzymes like cyclooxygenase-2 (COX-2).[11] Other pyrazole derivatives have been shown to inhibit enzymes such as xanthine oxidase and monoamine oxidase (MAO).[12][13]

-

Receptor Modulation: Certain pyrazole analogs can interact with various cellular receptors, including opioid receptors.[11]

-

Disruption of Signaling Pathways: Pyrazole derivatives have been reported to interfere with signaling pathways crucial for cell proliferation and survival, such as the mitogen-activated protein kinase (MEK) pathway.[11]

-

Induction of Apoptosis: Some pyrazole compounds have demonstrated the ability to induce programmed cell death (apoptosis) in cancer cells, often through the generation of reactive oxygen species (ROS).[14]

Future Directions

The preliminary findings on a structurally related compound suggest that this compound and its analogs may hold promise as antifungal agents. To understand their therapeutic potential, future research should focus on:

-

Elucidating the specific molecular target(s) responsible for the observed antifungal activity.

-

Investigating the signaling pathways modulated by these compounds in fungal cells.

-

Conducting structure-activity relationship (SAR) studies to optimize the antifungal potency and selectivity.

-

Screening against a broader panel of fungal and microbial pathogens to determine the spectrum of activity.

-

Evaluating the cytotoxicity in mammalian cell lines to assess the therapeutic index.

Conclusion

Currently, there is a significant gap in the scientific literature regarding the specific mechanism of action of this compound. The available data on a closely related analog indicates a potential for antifungal activity, providing a starting point for further investigation. A detailed exploration of its molecular interactions and cellular effects is essential to unlock the therapeutic possibilities of this and other novel pyrazole derivatives.

Visualizations

Caption: Synthesis workflow for a this compound analog.

References

- 1. academicstrive.com [academicstrive.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole. Given the importance of solubility in drug discovery and development, this document outlines the available data, presents a general experimental protocol for solubility determination, and offers a logical workflow for assessing the solubility of this compound and its analogs.

Introduction to this compound

This compound is a substituted pyrazole derivative. The pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The solubility of such compounds in various organic solvents is a critical parameter, influencing everything from reaction kinetics in synthesis to formulation and bioavailability in drug development. An understanding of a compound's solubility profile is essential for its effective handling, purification, and application in both research and industrial settings.

Quantitative Solubility Data

A thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This indicates that such data may not have been published or is part of proprietary research.

In the absence of specific data, a general solubility profile can be inferred from the behavior of similar pyrazole-based molecules. Pyrazoles are generally known to be soluble in a range of organic solvents, particularly polar aprotic and protic solvents. However, the presence of the bromophenyl group may influence its solubility in nonpolar solvents.

The following table lists common organic solvents used in laboratory and industrial settings. Researchers are encouraged to use the experimental protocol provided in the subsequent section to determine the precise solubility of this compound in their solvents of interest.

| Solvent | Chemical Formula | Type | Quantitative Solubility (g/100mL) at 25°C |

| Acetone | C₃H₆O | Polar aprotic | Data not available in literature |

| Acetonitrile | C₂H₃N | Polar aprotic | Data not available in literature |

| Chloroform | CHCl₃ | Polar aprotic | Data not available in literature |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Data not available in literature |

| Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | Data not available in literature |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | Data not available in literature |

| Ethanol | C₂H₅OH | Polar protic | Data not available in literature |

| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Data not available in literature |

| Hexane | C₆H₁₄ | Nonpolar | Data not available in literature |

| Methanol | CH₃OH | Polar protic | Data not available in literature |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Data not available in literature |

| Toluene | C₇H₈ | Nonpolar | Data not available in literature |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a generalized and widely accepted protocol for determining the solubility of a solid organic compound in an organic solvent. This method, known as the shake-flask method, is reliable for generating equilibrium solubility data.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Scintillation vials or screw-cap test tubes

-

Constant temperature shaker or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

The weight of the dissolved solid can then be used to calculate the solubility.

-

Alternatively, the concentration of the solute in the filtered solution can be determined using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with known concentrations of the compound in the same solvent.

-

-

Calculation of Solubility:

-

The solubility is typically expressed in terms of mass per unit volume (e.g., g/100 mL or mg/mL).

-

Calculate the solubility using the following formula if using the gravimetric method: Solubility ( g/100 mL) = (mass of dissolved solid in g / volume of solvent in mL) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid organic compound.

Conclusion

physical and chemical properties of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties, a representative synthetic protocol, and potential biological relevance of the heterocyclic compound 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole. Due to limited publicly available experimental data for this specific molecule, this guide leverages information on closely related analogs to provide a comprehensive profile. All quantitative data is presented in structured tables, and a representative experimental protocol for its synthesis is provided. Furthermore, a generalized signaling pathway potentially modulated by bioactive pyrazole derivatives and a schematic for the synthetic workflow are visualized using Graphviz.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 294877-29-5 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₁₁BrN₂ | --INVALID-LINK--[2] |

| Molecular Weight | 251.12 g/mol | --INVALID-LINK--[2] |

| Physical Form | Solid | --INVALID-LINK--[2] |

| Purity | ≥98% | --INVALID-LINK--[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility highlights an opportunity for further research to characterize this compound fully.

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not currently available. However, the synthesis of structurally similar pyrazoles is well-documented and typically involves the condensation of a substituted hydrazine with a β-dicarbonyl compound. The following is a representative protocol adapted from the synthesis of related 1-aryl-3,5-dimethylpyrazoles.

Representative Synthesis of this compound

This procedure is based on the general method for the synthesis of 1-aryl-3,5-dimethylpyrazoles.[3][4]

Materials:

-

3-Bromophenylhydrazine (or its hydrochloride salt)

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Sodium Acetate (if using hydrazine hydrochloride)

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenylhydrazine (1.0 equivalent). If using the hydrochloride salt, also add sodium acetate (1.1 equivalents).

-

Solvent Addition: Add ethanol or glacial acetic acid to the flask to dissolve the reagents.

-

Addition of β-Dicarbonyl: Slowly add acetylacetone (1.0 equivalent) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Extraction: The residue is taken up in ethyl acetate and washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[5][6] Derivatives of pyrazole have been shown to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[7][8][9]

A common mechanism of action for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response. The following diagram illustrates a generalized COX signaling pathway, which represents a potential target for bioactive pyrazole derivatives.

Disclaimer: The following signaling pathway is a generalized representation and has not been specifically demonstrated for this compound. It serves as an illustrative example of a pathway that is often modulated by this class of compounds.

Generalized Cyclooxygenase (COX) Signaling Pathway

Conclusion

This compound is a halogenated aryl-pyrazole whose detailed experimental characterization is not extensively documented in the public domain. Based on the chemistry of analogous compounds, its synthesis is feasible through standard heterocyclic chemistry techniques. The pyrazole core suggests that this compound could be a candidate for biological screening, particularly in the areas of anti-inflammatory and anticancer research. Further investigation is warranted to fully elucidate the physical, chemical, and biological properties of this molecule, which may hold potential for applications in medicinal chemistry and drug discovery.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1-(3-Bromophenyl)-3,5-dimethylpyrazole | CymitQuimica [cymitquimica.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. rsc.org [rsc.org]

- 5. museonaturalistico.it [museonaturalistico.it]

- 6. mdpi.com [mdpi.com]

- 7. academicstrive.com [academicstrive.com]

- 8. mdpi.com [mdpi.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Core: A Historical and Technical Guide to its Discovery and Enduring Impact on Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its journey from a laboratory curiosity in the 19th century to a cornerstone of modern pharmaceuticals is a testament to the power of synthetic chemistry and rational drug design. This technical guide provides an in-depth exploration of the discovery and history of pyrazole compounds in medicinal chemistry, from the seminal Knorr synthesis to the development of blockbuster drugs. We will delve into the experimental protocols that defined their biological activities, present key quantitative data, and visualize the intricate signaling pathways and discovery workflows that have cemented the pyrazole core as a vital tool in the armamentarium of drug discovery.

The Dawn of Pyrazole Chemistry: The Knorr Synthesis of 1883

The story of pyrazole's medicinal significance begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating the reactions of ethyl acetoacetate and phenylhydrazine, Knorr serendipitously discovered a new class of compounds: pyrazolones.[1][2][3] This reaction, now famously known as the Knorr pyrazole synthesis, provided a versatile and efficient method for constructing the pyrazole ring and opened the door to a new world of chemical and therapeutic possibilities.[1][2]

Experimental Protocol: The Knorr Pyrazole Synthesis (1883)

Based on Knorr's original publication in Berichte der deutschen chemischen Gesellschaft, the synthesis of 1-phenyl-3-methyl-5-pyrazolone, the first pyrazolone derivative, can be described as follows:

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Heating apparatus (e.g., water bath)

Procedure:

-

Condensation: Phenylhydrazine is reacted with an equimolar amount of ethyl acetoacetate. This initial step involves the condensation of the hydrazine with the keto group of the β-ketoester to form a phenylhydrazone intermediate.

-

Cyclization: The resulting phenylhydrazone is then heated. The heat promotes an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl group.

-

Dehydration: The cyclized intermediate subsequently undergoes dehydration (elimination of a water molecule) to form the stable, aromatic pyrazolone ring.

-

Isolation: Upon cooling, the product, 1-phenyl-3-methyl-5-pyrazolone, crystallizes and can be isolated.

This foundational synthesis paved the way for the creation of a vast library of pyrazole derivatives, each with the potential for unique biological activity.

The First Wave of Pyrazole Therapeutics: Antipyrine and Phenylbutazone

The discovery of the Knorr synthesis quickly led to the development of the first generation of pyrazole-based medicines. These early drugs provided much-needed relief from pain, fever, and inflammation, and laid the groundwork for the more sophisticated pyrazole compounds that would follow.

Antipyrine (Phenazone): A Pioneering Analgesic and Antipyretic

Synthesized by Knorr shortly after his initial discovery, Antipyrine (also known as phenazone) was one of the first synthetic drugs to see widespread clinical use.[4] It exhibited potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties.

Historical Experimental Protocols for Assessing Analgesic and Antipyretic Activity:

While specific quantitative data from the late 19th and early 20th centuries are scarce in readily available literature, the methodologies used to establish the efficacy of drugs like Antipyrine involved animal models that are precursors to modern assays.

-

Analgesic Activity (Historical Methods): Early methods for assessing pain relief in animals often involved observing their reaction to a painful stimulus.

-

Tail-Flick and Hot-Plate Tests: These tests measure the latency of an animal's response to a thermal stimulus (e.g., radiant heat on the tail or a heated surface).[5] An increase in the time it takes for the animal to withdraw its tail or lick its paws after drug administration indicates an analgesic effect.[5]

-

Writhing Test: This involved injecting a chemical irritant (like acetic acid) into the abdominal cavity of a mouse and counting the number of "writhes" (stretching and constricting of the abdomen) over a set period. A reduction in the number of writhes after drug administration demonstrated analgesic activity.[6]

-

-

Antipyretic Activity (Historical Methods): To test for fever-reducing properties, a fever would first be induced in an animal model.

-

Brewer's Yeast-Induced Pyrexia: A suspension of Brewer's yeast injected subcutaneously into rats or rabbits reliably induces a fever.[7][8][9][10][11] The rectal temperature of the animals is then monitored after administration of the test compound.[7][8][9][10][11] A significant decrease in body temperature compared to a control group indicates antipyretic activity.[7][8][9][10][11]

-

Phenylbutazone: A Potent Anti-Inflammatory Agent

Introduced in the late 1940s, Phenylbutazone was a significant step forward in the treatment of inflammatory conditions like rheumatoid arthritis and gout.[12][13][14][15][16] Its primary mechanism of action was later understood to be the non-selective inhibition of cyclooxygenase (COX) enzymes.[13]

Historical Experimental Protocols for Assessing Anti-Inflammatory Activity:

-

Carrageenan-Induced Paw Edema: This widely used model involves injecting carrageenan, a seaweed extract, into the paw of a rat, which induces a localized inflammatory response and swelling (edema).[17][18] The volume of the paw is measured at various time points after administration of the test drug.[17][18] A reduction in paw swelling compared to a control group indicates anti-inflammatory activity.[17][18]

Quantitative Data for Phenylbutazone:

While historical in vivo data is limited, more recent in vitro studies have quantified the inhibitory activity of Phenylbutazone on COX enzymes.

| Compound | Target | IC50 | Species | Assay Type |

| Phenylbutazone | COX-1 | 0.302 (ratio) | Equine | Whole Blood |

| Phenylbutazone | COX-2 | 0.302 (ratio) | Equine | Whole Blood |

Note: The provided data is a ratio of IC50 for COX-1:COX-2, indicating non-selective inhibition.[19][20]

The Modern Era: Rational Drug Design and Selective COX-2 Inhibition

The major drawback of early NSAIDs like Phenylbutazone was their gastrointestinal side effects, which stemmed from their non-selective inhibition of both COX-1 and COX-2 enzymes. COX-1 is a constitutively expressed enzyme that plays a protective role in the stomach lining, while COX-2 is an inducible enzyme that is upregulated during inflammation.[21] This understanding led to the dawn of a new era in pyrazole medicinal chemistry: the rational design of selective COX-2 inhibitors.

Celecoxib (Celebrex): A Landmark in Selective COX-2 Inhibition

In the 1990s, researchers at G.D. Searle (later acquired by Pfizer) embarked on a mission to develop a safer NSAID.[22][23] Their efforts culminated in the discovery of Celecoxib, a diarylpyrazole that demonstrated high selectivity for inhibiting COX-2 over COX-1.[22][23]

The Discovery of Celecoxib: A High-Throughput Screening and Lead Optimization Workflow:

The discovery of Celecoxib was a triumph of modern drug discovery, involving the screening of large compound libraries and subsequent chemical modifications to optimize potency and selectivity.

-

High-Throughput Screening (HTS): A large library of compounds, including many pyrazole derivatives, was screened for their ability to inhibit COX-1 and COX-2 enzymes in vitro. These assays typically measure the production of prostaglandins, the downstream products of COX activity.

-

Hit Identification: From the HTS, pyrazole-containing compounds were identified as "hits" that showed promising COX-2 inhibitory activity and selectivity.

-

Lead Optimization: The initial pyrazole hits underwent a process of lead optimization. This involved synthesizing numerous analogs with modifications to the pyrazole core and its substituents. The goal was to improve COX-2 potency and selectivity, as well as to optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

-

Structure-Activity Relationship (SAR) Studies: Through SAR studies, researchers identified the key structural features of the diarylpyrazole scaffold that were crucial for potent and selective COX-2 inhibition.

-

Preclinical and Clinical Development: The most promising candidate, Celecoxib, was then advanced through extensive preclinical and clinical trials to establish its safety and efficacy, ultimately leading to its approval by the FDA in 1998.[22][24]

References

- 1. benchchem.com [benchchem.com]

- 2. slideshare.net [slideshare.net]

- 3. name-reaction.com [name-reaction.com]

- 4. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Experimental models for Antipyretic, analgesic and anti inflammatory activity | PPTX [slideshare.net]

- 9. Screening of antipyretic drugs | PPTX [slideshare.net]

- 10. veterinaryworld.org [veterinaryworld.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylbutazone - Wikipedia [en.wikipedia.org]

- 16. Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpsr.com [ijpsr.com]

- 18. ijpras.com [ijpras.com]

- 19. Frontiers | Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development [frontiersin.org]

- 20. COX-2 chronology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 22. news-medical.net [news-medical.net]

- 23. Celecoxib - Wikipedia [en.wikipedia.org]

- 24. boyneclarke.com [boyneclarke.com]

Unlocking Therapeutic Potential: A Technical Guide to Bromophenyl-Pyrazole Derivatives and Their Molecular Targets

For Immediate Release: A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Among its myriad variations, bromophenyl-pyrazole derivatives have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of pharmacological activities. This technical guide delves into the core of their therapeutic potential, elucidating key molecular targets, presenting quantitative efficacy data, and providing detailed experimental methodologies to facilitate further research and development in this critical area.

Identified Therapeutic Targets and Quantitative Efficacy

Bromophenyl-pyrazole derivatives have demonstrated significant activity against a range of biological targets implicated in inflammation, cancer, neurodegenerative diseases, and microbial infections. The strategic placement of the bromophenyl moiety often plays a crucial role in the potency and selectivity of these compounds.

Anti-inflammatory and Nociceptive Modulation

A primary area of investigation for bromophenyl-pyrazoles is their anti-inflammatory and analgesic potential. These derivatives have been shown to target key enzymes and receptors involved in the inflammatory cascade.

| Compound Class/Derivative | Target | Cell Line/Model | Efficacy Metric (IC50/ED50) | Reference |

| Pyrazole-substituted cyanopyridone | Inflammation | Carrageenan-induced paw edema | 89.57% inhibition | [3] |

| Pyrazole-substituted cyanoiminopyridine | Inflammation | Carrageenan-induced paw edema | 86.37% inhibition | [3] |

| Benzofuran pyrazole with nitro and bromo groups | Pain Response | Acetic acid-induced writhing | 60% inhibition | [4] |

| Pyrazole carboxamides | COX-1/COX-2 | In vitro assay | Potent inhibition | [1] |

Anticancer Activity

The antiproliferative effects of bromophenyl-pyrazole derivatives have been attributed to their ability to modulate key signaling pathways involved in cancer cell survival and proliferation. A notable target in this domain is the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).

| Compound Class/Derivative | Target | Cell Line | Efficacy Metric (IC50) | Reference |

| Phenylpyrazole derivatives | MCL-1 | H929, MV-4-11 (Leukemia) | Submicromolar binding affinity | [5] |

| Oxindole–pyrazole derivatives | Microtubules | HeLa, A549, MCF7, DU145 | ~3 µM | [6] |

| 1-Benzyl-4-(4-bromophenyl)pyrazole conjugate | Anticancer | HeLa | 1.93 µM | [7] |

Neuroprotective and Enzyme Inhibition Activities

Bromophenyl-pyrazoles have shown promise in the context of neurodegenerative disorders by targeting key enzymes and signaling pathways crucial for neuronal health.

| Compound Class/Derivative | Target | Efficacy Metric (IC50/ED50) | Reference |

| Pyrazole with two bromophenyl substitutions | Carbonic Anhydrase (hCA I and II) | 0.93 nM and 0.75 nM | [4] |

| Pyrazole with para-bromo on aldehyde aromatic ring | Glycogen Synthase Kinase 3β (GSK3β) | 3.77 µM | [4] |

| --- | Nuclear Factor (erythroid-derived 2)–like 2 (Nrf2) | 3–30 µM (luciferase activity) | [4] |

Antimicrobial and Other Enzymatic Inhibition

Several bromophenyl-pyrazole derivatives have been evaluated for their antibacterial and antifungal properties, as well as their ability to inhibit other clinically relevant enzymes.[8][9]

| Compound Class/Derivative | Target Organism/Enzyme | Activity | Reference |

| Nitrofuran containing 1,3,4,5-tetrasubstituted pyrazole | Bacteria and Fungi | High activity | [6] |

| Pyrazole-based heterocyclic compounds | Urease | Selective inhibitors | [10] |

| --- | Butyrylcholinesterase | Selective inhibitors | [10] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of bromophenyl-pyrazole derivatives are underpinned by their interaction with specific signaling pathways. Understanding these pathways is critical for rational drug design and optimization.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a substituted pyrazole derivative. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. This document provides a detailed protocol for the one-pot synthesis of this compound from commercially available starting materials. The described method is based on the well-established reaction of a substituted hydrazine with a 1,3-diketone, which is a common and efficient route for the synthesis of pyrazoles.[1][2]

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction between (3-bromophenyl)hydrazine and acetylacetone (2,4-pentanedione). The reaction is typically carried out in a suitable solvent under acidic conditions, leading to the formation of the pyrazole ring in a single step. The general mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |

| 3-Bromophenylhydrazine hydrochloride | 27246-81-7 | 223.50 | 1.0 |

| Acetylacetone (2,4-pentanedione) | 123-54-6 | 100.12 | 1.0 - 1.1 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | Solvent |

| Ethanol | 64-17-5 | 46.07 | For recrystallization |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |

| Diethyl Ether | 60-29-7 | 74.12 | For extraction |

| Deionized Water | 7732-18-5 | 18.02 | For workup |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenylhydrazine hydrochloride (1.0 eq).

-

Addition of Reagents: To the flask, add glacial acetic acid (approximately 20-30 mL) as the solvent. Stir the mixture until the solid is fully dissolved.

-

Reactant Addition: Add acetylacetone (1.0-1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (approximately 100 mL). Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

Expected Yield

Based on similar pyrazole syntheses, the expected yield for this reaction is in the range of 70-90%.[3]

Visualizations

Experimental Workflow

References

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 2. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 3. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

Knorr Pyrazole Synthesis: Application Notes and Protocols for the Preparation of 1-Aryl-3,5-Dimethylpyrazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-aryl-3,5-dimethylpyrazoles via the Knorr pyrazole synthesis. This classic condensation reaction remains a highly efficient and versatile method for accessing this important class of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and drug discovery.

Introduction

The Knorr pyrazole synthesis, first reported in 1883, is a fundamental reaction in heterocyclic chemistry involving the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of 1-aryl-3,5-dimethylpyrazoles, the readily available acetylacetone (2,4-pentanedione) is reacted with a substituted arylhydrazine, typically under acidic conditions. The reaction proceeds with high yields and offers a straightforward route to a diverse library of pyrazole derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Reaction Mechanism

The Knorr pyrazole synthesis proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Application Notes and Protocols for Antifungal Screening of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of biological activities, including antifungal properties.[1][2] This document provides a detailed protocol for the in vitro antifungal screening of a specific pyrazole derivative, 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole. The primary objective of this protocol is to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically and agriculturally relevant fungal pathogens. The methodology is based on the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5] Adherence to this standardized protocol ensures reproducibility and comparability of results across different laboratories.

Data Presentation

All quantitative data from the antifungal screening should be summarized in the following tables for clear presentation and comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Fungal Pathogens

| Fungal Strain | ATCC Number | MIC (µg/mL) |

| Candida albicans | 90028 | |

| Candida glabrata | 90030 | |

| Candida parapsilosis | 22019 | |

| Candida krusei | 6258 | |

| Cryptococcus neoformans | 32045 | |

| Aspergillus fumigatus | 204305 | |

| Aspergillus niger | 16404 | |

| Fusarium oxysporum | 48112 | |

| Rhizoctonia solani | 10183 |

Table 2: Quality Control (QC) Reference Ranges

| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) |

| Candida parapsilosis ATCC 22019 | Fluconazole | 1.0 - 4.0 | |

| Candida krusei ATCC 6258 | Amphotericin B | 0.5 - 2.0 |

Experimental Protocols

Materials and Reagents

-

This compound (Test Compound)

-

Reference Antifungal Agents (e.g., Fluconazole, Amphotericin B)

-

Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

Morpholinepropanesulfonic acid (MOPS)

-

Sterile, U-bottom 96-well microtiter plates

-

Sterile distilled water

-

Fungal strains (see Table 1)

-

Quality control (QC) strains (see Table 2)[6]

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

-

Spectrophotometer

-

Incubator (35°C)

Preparation of Media and Reagents

-

RPMI-MOPS Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Buffer to a pH of 7.0 with 0.165 M MOPS. Sterilize by filtration through a 0.22 µm filter.

-

Test Compound Stock Solution: Due to the likelihood of low aqueous solubility, prepare a stock solution of this compound in 100% DMSO. A starting concentration of 1280 µg/mL is recommended. The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent toxicity to the fungi.

-

Control Antifungal Stock Solutions: Prepare stock solutions of fluconazole and amphotericin B in DMSO according to CLSI guidelines.

Inoculum Preparation

-

Yeast Inoculum Preparation (Candida spp., Cryptococcus neoformans):

-

Subculture yeast strains on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Select several well-isolated colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.

-

Dilute this standardized suspension 1:1000 in RPMI-MOPS medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Mold Inoculum Preparation (Aspergillus spp., Fusarium oxysporum, Rhizoctonia solani):

-

Grow mold strains on PDA plates at 35°C for 7 days, or until adequate sporulation is observed.

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the conidial suspension to achieve a final concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL by counting with a hemocytometer or using a spectrophotometer (the absorbance will vary by species).[7]

-

Broth Microdilution Assay Procedure

-

Dispense 100 µL of RPMI-MOPS medium into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the 1280 µg/mL test compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 100 µL from well 10. This will result in a concentration range of 64 µg/mL to 0.125 µg/mL.

-

Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no inoculum).

-

Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Incubate the plates at 35°C. Examine yeast plates at 24 and 48 hours. Examine mold plates at 48 and 72 hours, or until sufficient growth is observed in the growth control well.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well. For azole-like compounds, this is typically a ≥50% reduction in turbidity as determined visually.[3]

Visualizations

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Caption: Putative signaling pathway of pyrazole antifungal action.

References

- 1. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 6. njccwei.com [njccwei.com]

- 7. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Antibacterial Assay of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antibacterial assays on 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole analogs. The information is intended to guide researchers in the systematic evaluation of the antimicrobial potential of this class of compounds.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The this compound scaffold represents a promising area for the discovery of new antibacterial agents. The presence of the bromophenyl group and the dimethyl-pyrazole core can be systematically modified to explore structure-activity relationships (SAR) and optimize antibacterial potency.

The evaluation of these analogs requires robust and standardized antibacterial screening methods to determine their efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria. This document outlines the key experimental protocols for such an assessment.

Data Presentation: Antibacterial Activity of Pyrazole Analogs

While specific data for this compound analogs is not yet publicly available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of analogous pyrazole derivatives against various bacterial strains. This data is presented to illustrate the potential range of activity and the format for reporting results.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Pyrazole Analogs (µg/mL)

| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |

| Analog 1 | 16 | 32 | 64 |

| Analog 2 | 8 | 16 | 32 |

| Analog 3 | 32 | 64 | 128 |

| Analog 4 | 4 | 8 | 16 |

| Ciprofloxacin | 1 | 0.5 | 0.25 |

Note: The data presented are for illustrative purposes and represent the activity of various substituted pyrazole compounds. Researchers should generate specific data for their this compound analogs.

Experimental Protocols